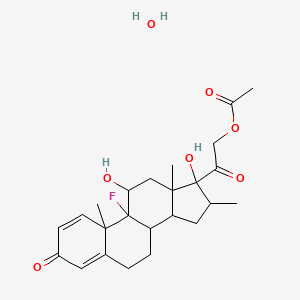

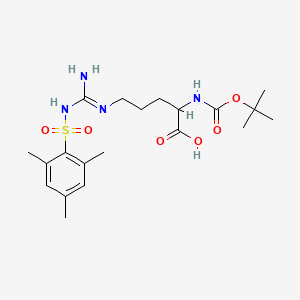

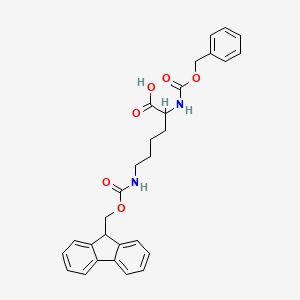

![molecular formula C9H6N3O4- B12318388 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)

5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルは、ピラゾロ[1,5-a]ピリミジンファミリーに属し、その光物理的特性により、医薬品化学と材料科学において重要な役割を果たすことが知られているN-ヘテロ環式化合物です . この化合物は、ピラゾール環とピリミジン環の両方を含む、融合した剛直な平面構造を特徴としており、創薬およびコンビナトリアルライブラリー設計のプライマリーなスキャフォールドとなっています .

2. 製法

合成経路と反応条件

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルの合成は、通常、ピラゾール誘導体を適切なピリミジン前駆体と制御された条件下で反応させることから始まります。 一般的な方法の1つは、3,5-ジアミノ-1,2,4-トリアゾールを、様々な置換基を持つ1-アリール-1,3-ブタンジオンおよび1-アリール-2-ブテン-1-オンと環化させることです . 反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒と、酢酸または硫酸などの触媒の使用を必要とし、環化プロセスを促進します .

工業的製造方法

この化合物の工業的製造には、収率を高め、反応時間を短縮するために、連続フロー合成やマイクロ波支援合成などの、よりスケーラブルで効率的な合成経路が採用される場合があります。 これらの方法は、高度な技術を活用して、最終製品の品質と純度を一定に保ちます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of pyrazole derivatives with suitable pyrimidine precursors under controlled conditions. One common method includes the cyclization of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods leverage advanced technologies to ensure consistent quality and high purity of the final product .

化学反応の分析

反応の種類

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することで、追加の官能基を導入することができます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を用いた還元反応は、カルボニル基を還元することで、化合物の構造を変更することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: ハロゲン化物、アミン、およびチオール.

生成される主要な生成物

これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルは、次のような幅広い科学研究の用途があります。

作用機序

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルの作用機序は、特定の分子標的および経路との相互作用に関与しています。 酵素の活性部位に結合することで、酵素の活性を阻害する酵素阻害剤として作用することができます . さらに、細胞シグナル伝達経路を阻害し、遺伝子発現と細胞挙動の変化を引き起こす可能性があります .

6. 類似化合物の比較

類似化合物

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルに類似する化合物には、次のようなものがあります。

- エチル7-ヒドロキシ-5-フェニルピラゾロ[1,5-a]ピリミジン-3-カルボン酸エステル

- メチル5-(ヒドロキシメチル)ピラゾロ[1,5-a]ピリジン-3-カルボン酸エステル

- 7-アリール-5-メチル-2-アミノ-[1,2,4]トリアゾロ[1,5-a]ピリミジン

独自性

5-メトキシカルボニルピラゾロ[1,5-a]ピリミジン-7-カルボン酸エステルを際立たせているのは、その独特の置換パターンで、これが、独特の光物理的特性と生物活性を付与しています。 これは、研究や産業における様々な用途において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate include:

- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique photophysical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

特性

分子式 |

C9H6N3O4- |

|---|---|

分子量 |

220.16 g/mol |

IUPAC名 |

5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14)/p-1 |

InChIキー |

MOIIRWONWNLXQH-UHFFFAOYSA-M |

正規SMILES |

COC(=O)C1=NC2=CC=NN2C(=C1)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

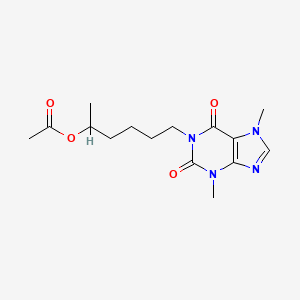

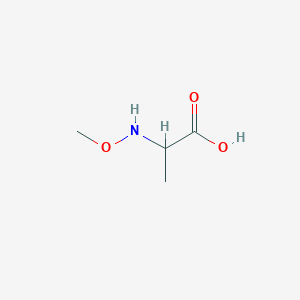

![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)

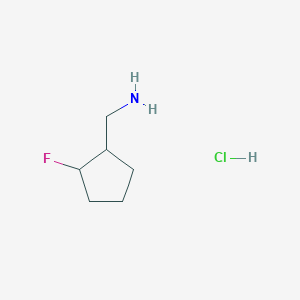

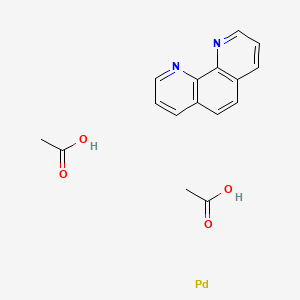

![[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)

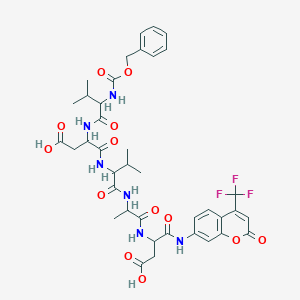

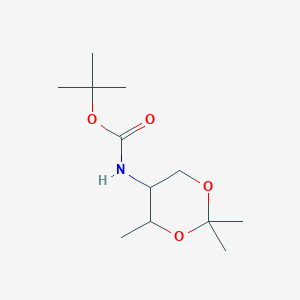

![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)

![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)